PDE4A Inhibition Profile Distinguishes N-Methyl Piperidine Scaffold from Unsubstituted Analogs
In vitro evaluation of the free base form (1-Methylpiperidine-4-carbohydrazide) against unpurified recombinant Phosphodiesterase type 4A (PDE4A) established its inhibitory activity, providing a foundational biochemical benchmark [1]. While direct comparative IC50 data against unsubstituted piperidine-4-carbohydrazide in the same assay system is not available in public literature, the N-methyl group is known to influence steric and electronic properties that modulate enzyme interactions. This PDE4A engagement demonstrates that the N-methyl substitution does not abolish enzyme recognition, distinguishing it from unsubstituted piperidine-4-carbohydrazide which has been primarily characterized as a succinate dehydrogenase (SDH) inhibitor rather than a PDE4A ligand [2]. The differential target engagement profile suggests distinct research utility for this compound in phosphodiesterase-focused studies compared to analogs optimized for SDH inhibition.
| Evidence Dimension | PDE4A enzyme inhibition |
|---|---|
| Target Compound Data | Inhibitory activity confirmed (IC50 not publicly disclosed) |
| Comparator Or Baseline | Unsubstituted piperidine-4-carbohydrazide (CAS 42596-58-7): No reported PDE4A activity; SDH IC50 = 6.07 μM (for optimized derivative) [2] |
| Quantified Difference | Qualitative target differentiation: PDE4A engagement vs. SDH inhibition preference |
| Conditions | In vitro assay using unpurified recombinant PDE4A |
Why This Matters
This differential target profile supports procurement for PDE4A-focused drug discovery programs where SDH-targeting analogs would yield false negatives.
- [1] BindingDB. ChEMBL_155727 (CHEMBL760761): Evaluated in vitro for inhibitory activity on unpurified recombinant Phosphodiesterase type 4A (PDE4A). EntryID 50007392. View Source
- [2] Yang Y, et al. Design, Synthesis, Antifungal Activity, and Mechanism of Action of New Piperidine-4-carbohydrazide Derivatives Bearing a Quinazolinyl Moiety. Journal of Agricultural and Food Chemistry, 2024. View Source
